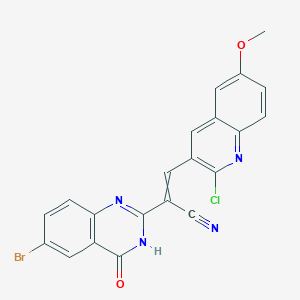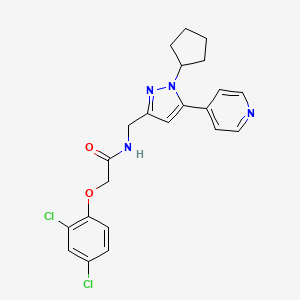
5-bromo-N-(4-fluorooxolan-3-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-N-(4-fluorooxolan-3-yl)pyridine-3-carboxamide, also known as BF-3, is a compound with potential applications in various fields of research. It belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .
Scientific Research Applications
Synthesis and Characterization
- The synthesis and spectroscopic characterization of related bromo- and fluoro-substituted pyridine derivatives have been extensively studied. For instance, compounds like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide have been prepared from bromoindazole-3-carboxylic acid methylester, showcasing techniques in N1-arylation and conversion to diethylamide. These processes are critical for the development of novel compounds with potential applications in pharmaceuticals and materials science (Anuradha et al., 2014).
Potential in Medicinal Chemistry
- The exploration of new 1,2,4-triazoles from isonicotinic acid hydrazide, leading to compounds with significant antimicrobial activities, indicates the potential of pyridine derivatives in developing new therapeutic agents. This work demonstrates the importance of pyridine and its derivatives in medicinal chemistry, offering insights into designing drugs with improved efficacy and specificity (Bayrak et al., 2009).
Applications in Material Science
- Research on the synthesis of pyridine derivatives for use in material science, such as in the creation of novel polyamides with enhanced thermal stability and solubility, demonstrates the versatility of these compounds. For example, studies on diphenylfluorene-based aromatic polyamides derived from pyridine carboxylic acids reveal the potential of these materials in high-performance applications due to their outstanding thermal properties and solubility profiles (Hsiao et al., 1999).
Advanced Organic Synthesis Techniques
- Innovations in organic synthesis, such as the development of new methodologies for regioselective bromination of acylated pyrroles, highlight the importance of pyridine derivatives in advancing synthetic chemistry. These studies provide valuable insights into the manipulation of molecular structures for specific reactions, contributing to the broader field of organic synthesis (Gao et al., 2018).
Properties
IUPAC Name |
5-bromo-N-(4-fluorooxolan-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O2/c11-7-1-6(2-13-3-7)10(15)14-9-5-16-4-8(9)12/h1-3,8-9H,4-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHZLWYUGNTRRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2558522.png)
![N-[4,5-difluoro-2-(morpholin-4-yl)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2558525.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2558526.png)
![3-(2-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2558527.png)
![1-(Adamantan-1-YL)-3-[(E)-[(2-hydroxynaphthalen-1-YL)methylidene]amino]urea](/img/structure/B2558529.png)


![N-(4-methoxybenzyl)-4-[6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2558534.png)



